molecular formula C9H6ClF3O B14760209 1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone

1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone

Cat. No.: B14760209
M. Wt: 222.59 g/mol
InChI Key: DLYWDQLNJSSLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of ethanone, featuring chloro, fluoro, and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the chlorination and fluorination of starting materials, followed by a condensation reaction with acetone. Various catalysts, solvents, and reaction conditions are employed to achieve the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
  • 2-Chloro-6-fluoro-3-methylphenylacetonitrile
  • 2-Chloro-6-fluoro-3-methylphenylboronic acid pinacol ester

Uniqueness

1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to its specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, as well as the presence of two difluoro groups on the ethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-(2-chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6ClF3O/c1-4-2-3-5(11)6(7(4)10)8(14)9(12)13/h2-3,9H,1H3

InChI Key

DLYWDQLNJSSLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.